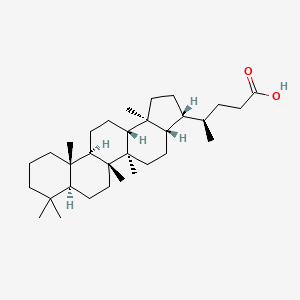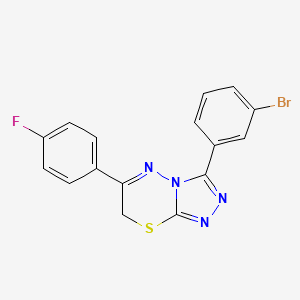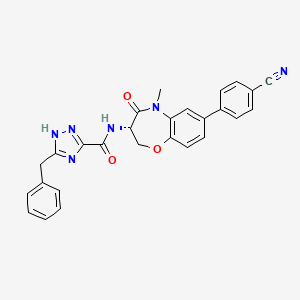
Rock-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rock-IN-7 is a compound known as a Rho-associated protein kinase inhibitor. It is primarily used in scientific research for its ability to inhibit the activity of Rho-associated protein kinase, which plays a crucial role in various cellular processes. This compound has shown potential in the treatment of ocular diseases such as glaucoma and retinal diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rock-IN-7 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of a sulfur-containing heterocyclic compound, followed by various functional group modifications to achieve the desired chemical structure . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet the demand for research purposes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
Rock-IN-7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Rock-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Rho-associated protein kinase and its effects on various chemical processes.
Biology: Employed in research to understand the role of Rho-associated protein kinase in cellular processes such as cell migration, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating ocular diseases like glaucoma and retinal diseases
Industry: Utilized in the development of new drugs and therapeutic agents targeting Rho-associated protein kinase
Mecanismo De Acción
Rock-IN-7 exerts its effects by inhibiting the activity of Rho-associated protein kinase. This inhibition disrupts the signaling pathways mediated by Rho-associated protein kinase, leading to changes in cellular processes such as cytoskeleton modulation, cell adhesion, and smooth muscle contraction . The molecular targets of this compound include the kinase domains of Rho-associated protein kinase isoforms, which are involved in various downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Rock-IN-7 include:
Fasudil: Another Rho-associated protein kinase inhibitor used in the treatment of cerebral vasospasm and ischemic stroke.
Y-27632: A selective inhibitor of Rho-associated protein kinase, commonly used in research to study the role of this kinase in various cellular processes
Uniqueness
This compound is unique due to its specific chemical structure, which allows for selective inhibition of Rho-associated protein kinase. This selectivity makes it a valuable tool in research and potential therapeutic applications, particularly in the field of ophthalmology .
Propiedades
Fórmula molecular |
C17H17N3O2S |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(2S)-3-amino-N-(1,2-benzothiazol-6-yl)-2-[4-(hydroxymethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H17N3O2S/c18-8-15(12-3-1-11(10-21)2-4-12)17(22)20-14-6-5-13-9-19-23-16(13)7-14/h1-7,9,15,21H,8,10,18H2,(H,20,22)/t15-/m1/s1 |
Clave InChI |
BUUYWCWFEKSXRH-OAHLLOKOSA-N |
SMILES isomérico |
C1=CC(=CC=C1CO)[C@@H](CN)C(=O)NC2=CC3=C(C=C2)C=NS3 |
SMILES canónico |
C1=CC(=CC=C1CO)C(CN)C(=O)NC2=CC3=C(C=C2)C=NS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)



![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)


![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)




